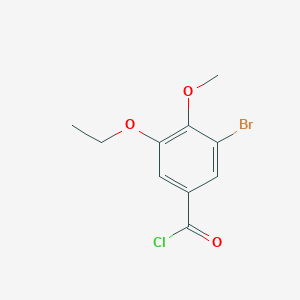

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds such as 4-methoxybenzoyl chloride are known to react with carboxylic acids, alcohols, and amines .

Mode of Action

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride likely interacts with its targets through a nucleophilic substitution mechanism. This is a common reaction for benzoyl chlorides, where the chlorine atom is replaced by a nucleophile .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of molecules that act against alzheimer’s disease .

Result of Action

The compound’s reactivity suggests it could be used to modify other molecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by modifying transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins . This binding interaction can lead to enzyme inhibition or activation, depending on the target protein. The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular processes and for developing new therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for optimizing experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and for developing new therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications and for studying its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, highlighting the importance of studying its subcellular distribution. These insights are essential for understanding the compound’s mechanism of action and for developing new therapeutic strategies.

Métodos De Preparación

The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride typically involves the reaction of 3-Bromo-5-ethoxy-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 3-Bromo-5-ethoxy-4-methoxybenzoic acid.

Reagent: Thionyl chloride (SOCl2).

Conditions: Reflux.

Product: this compound.

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Análisis De Reacciones Químicas

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-Bromo-5-ethoxy-4-methoxybenzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is C₁₀H₁₁BrClO₃, with a molecular weight of approximately 293.54 g/mol. The compound is characterized by:

- Bromine Atom : Enhances electrophilicity.

- Ethoxy Group : Contributes to solubility and reactivity.

- Methoxy Group : Influences electronic properties.

These features make it a valuable intermediate in chemical synthesis.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various derivatives through:

- Nucleophilic Substitution Reactions : The reactive benzoyl chloride moiety allows for substitution with nucleophiles, facilitating the formation of diverse compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles like amines or alcohols to form new compounds. |

| Oxidation | Conversion of functional groups to aldehydes or carboxylic acids. |

| Reduction | Transformation of the benzoyl group to alcohols using reducing agents. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : It acts as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties, making them candidates for developing drugs against specific diseases.

Material Science

The compound's unique chemical structure allows it to be used in the development of novel materials with specific properties:

- Polymer Chemistry : It can be utilized to synthesize polymers with enhanced mechanical and thermal properties.

Proteomics Research

This compound has applications in proteomics, where it is used to study protein-ligand interactions:

- Interaction Studies : Investigating how this compound interacts with biological targets helps elucidate its potential therapeutic roles.

Comparación Con Compuestos Similares

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride: Similar in structure but with different substituents, leading to different reactivity and applications.

3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a nitrile group instead of a chloride, which affects its reactivity and applications.

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains an aldehyde group, leading to different chemical properties and uses.

These compounds share similar core structures but differ in their functional groups, which significantly impact their chemical behavior and applications.

Actividad Biológica

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is a synthetic compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on various research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 293.54 g/mol. Its structure includes a bromine atom, ethoxy, and methoxy substituents, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the bromination of precursor compounds followed by acylation reactions. These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that benzoyl chlorides can possess antimicrobial properties. The presence of halogens, such as bromine, often enhances the antibacterial activity of organic compounds. For instance, similar compounds have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

2. Antitumor Properties

Compounds with similar structures have been investigated for their antitumor effects. For example, derivatives of benzoyl chlorides have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

Benzoyl chlorides are known to act as enzyme inhibitors. Research on related compounds has revealed their potential to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in diseases like cancer and metabolic disorders.

Case Studies

Several studies highlight the biological relevance of related compounds:

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes.

- Antitumor Mechanism : It likely induces oxidative stress or activates apoptotic pathways in cancer cells.

- Enzyme Inhibition : The electrophilic nature of the benzoyl chloride moiety allows it to form covalent bonds with nucleophilic residues in enzymes.

Propiedades

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKMNQTFRXBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.